![molecular formula C12H13NO3 B13874683 Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate CAS No. 54756-29-5](/img/structure/B13874683.png)
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate is an organic compound with the molecular formula C12H13NO3 It is known for its unique structure, which includes a pyridine ring and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate can be synthesized through a condensation reaction between pyridine-3-carbaldehyde and ethyl acetoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate involves its interaction with specific molecular targets. The compound exhibits antimicrobial activity by binding to bacterial enzymes and disrupting their function. It also shows cytotoxic effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar structure with a pyridine ring and butanoate ester group.
Ethyl 2-oxo-2-(pyridin-3-yl)acetate: Another compound with a pyridine ring and ester group.
Uniqueness
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
54756-29-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(pyridin-3-ylmethylidene)butanoate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11(9(2)14)7-10-5-4-6-13-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
WBDVKMSBTZRIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


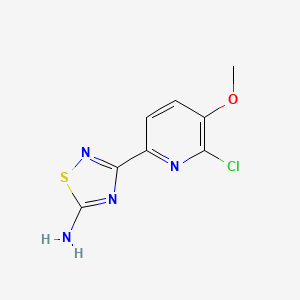

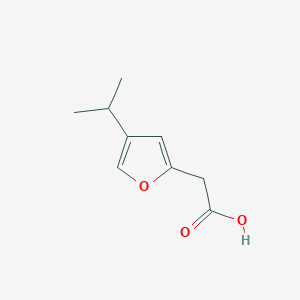
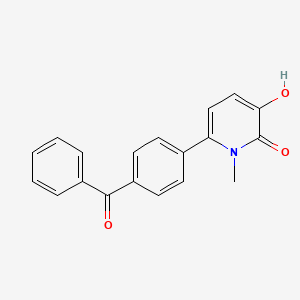
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)
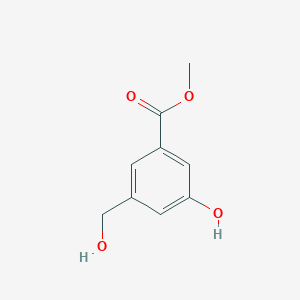
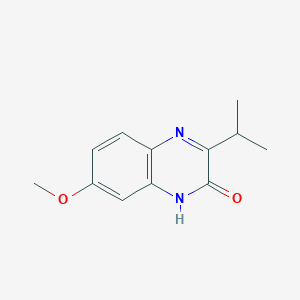
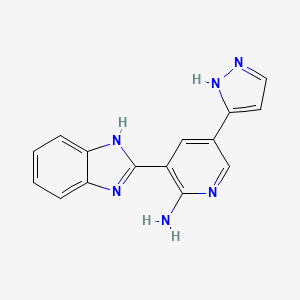
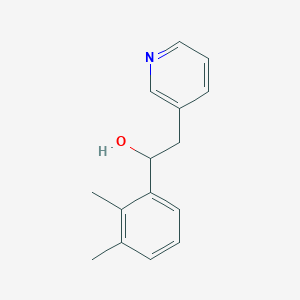
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)
![4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid](/img/structure/B13874643.png)
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)

